![molecular formula C25H30N2O2 B4023711 N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide](/img/structure/B4023711.png)

N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide involves multiple steps, including condensation, reduction, acetylation, and ethylation processes. For example, the improvement and synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved starting from m-nitro acetophenone and undergoing processes such as reduction, acetylation, and ethylation with an overall yield of 77% (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure analysis of related compounds shows a variety of interactions and conformations. For instance, in the structure of 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, the phenyl ring is inclined with respect to the furyl–triazolsulfanyl–acetamide unit, demonstrating complex molecular geometries and hydrogen-bonded frameworks (M. Zareef et al., 2008).

Scientific Research Applications

Chemistry and Synthetic Utility

N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, related to the chemical structure of interest, react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These compounds, in aqueous methanol, are hydrolyzed to the original diol, and under specific pH conditions, they undergo cleavage to yield benzoate and acetate esters. This indicates their utility as temporary protecting groups for vicinal diols, useful for indirect, selective benzoylation and acetylation under compatible conditions (Hanessian & Moralioglu, 1972).

Crystal Structure Analysis

The title compound, closely related to the chemical structure , demonstrates how molecular structures can vary significantly in their interactions and spatial arrangements. The phenyl ring's inclination with respect to the planar furyl–triazolsulfanyl–acetamide unit and the formation of dimers via intermolecular hydrogen bonds are notable. This provides insight into the potential structural dynamics and interactions of N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide (Zareef et al., 2008).

Synthesis and Structure of Derivatives

The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its transsilylation to produce various silylated derivatives showcases the synthetic versatility of compounds related to the chemical structure of interest. These derivatives' structural investigations suggest potential applications in material science and pharmacology (Nikonov et al., 2016).

Photochemical Reactions

The addition of 4-(N,N-dimethylamino)phenyl cation to norbornene resulting in various substituted phenylnorbornanes illustrates the reactive nature and potential applications of related compounds in synthetic organic chemistry. The formation of acetamides and ethers based on the solvent used highlights the importance of reaction conditions in determining product distribution (Mella et al., 2004).

Pharmaceutical Applications

2-acetamido-N-benzyl-2-(methoxyamino)acetamides, through their crystal structures, offer insights into molecular features likely responsible for anticonvulsant activities. This suggests potential therapeutic applications for N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide in drug development (Camerman et al., 2005).

properties

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-20(28)27(19-22-11-13-24(14-12-22)26(2)3)16-15-23(25-10-7-17-29-25)18-21-8-5-4-6-9-21/h4-14,17,23H,15-16,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBFGINOSPXRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC=CO2)CC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

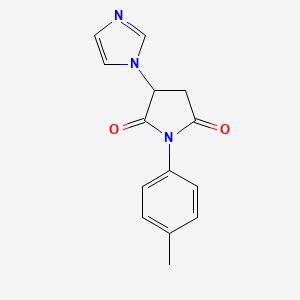

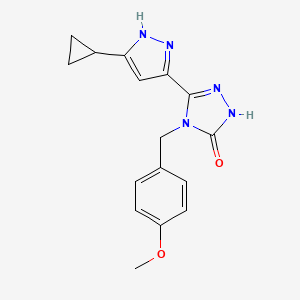

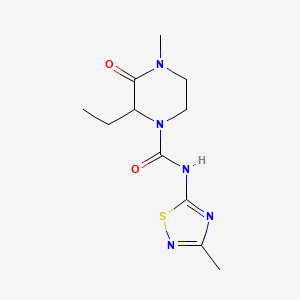

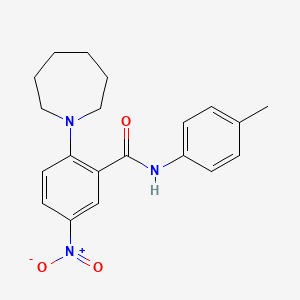

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4023628.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4023631.png)

![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4023644.png)

![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B4023674.png)

![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)

![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)

![methyl [4-({4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4023689.png)

![N-(4-ethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4023698.png)